molecular formula C10H12N2O3 B8195256 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one

Cat. No.: B8195256
M. Wt: 208.21 g/mol
InChI Key: SNJUSRKFJQTVNV-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one is a spirocyclic quinazolinone derivative that represents a privileged scaffold in modern medicinal chemistry. Its core structure integrates a quinazolin-4-one, a moiety widely recognized for its diverse pharmacological properties, with a spiro-fused [1,3]dioxolane ring system. This unique architecture makes it a highly valuable intermediate for the design and synthesis of novel chemical libraries aimed at probing biological systems and identifying new therapeutic leads. The spirocyclic framework is of particular interest in drug discovery for its ability to impart three-dimensional complexity and improve physicochemical properties, potentially leading to compounds with enhanced selectivity and metabolic stability. Researchers are actively exploring this compound and its analogs as key precursors for developing potent and selective kinase inhibitors, with one study identifying a closely related spiro[quinazoline-2,2'-furan]-one derivative as a potent inhibitor of DAPK1 (Death-Associated Protein Kinase 1), a serine/threonine kinase implicated in neuronal cell death and cancer. Furthermore, the structural motifs present in this compound suggest potential applicability in synthesizing molecules that target central nervous system (CNS) disorders and inflammatory pathways. Its primary research value lies in its utility as a versatile building block for the construction of complex, stereochemically defined molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-3,5,7,8-tetrahydroquinazoline]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-7-5-10(14-3-4-15-10)2-1-8(7)11-6-12-9/h6H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUSRKFJQTVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N=CNC3=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Hydrazine Derivatives

A foundational method involves sequential reactions with hydrazine derivatives to build the quinazoline core. In one protocol, 2,3-diaryloxirane-2,3-dicarbonitrile derivatives react with hydrazine hydrate, methyl hydrazine, or phenyl hydrazine in ethanol under reflux for 6 hours . This step generates 3-amino-1-substituted-5,5-diaryl-1H-pyrazol-4(5H)-ones, which are subsequently condensed with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases .

Critical Parameters :

  • Solvent : Ethanol

  • Temperature : Reflux (~78°C)

  • Yield : 58–60% for intermediate pyrazoles

Further cyclization of Schiff bases with ammonium acetate or hydrazine hydrate produces imidazolopyrazoles or pyrazolotriazines, demonstrating the versatility of hydrazine-based intermediates in constructing nitrogen-rich heterocycles .

Spirocyclic Formation Using Dichloromethane Solvent

Spiroannulation strategies employ dichloromethane (DCM) to facilitate ring closure. For example, 2-chloro-4,5-dihydroimidazole reacts with 2-aminoacetophenone in DCM at ambient temperature, forming 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines via a cyclic hemiaminal intermediate .

Reaction Mechanism :

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Hemiaminal intermediate formation.

  • Dehydration to generate the spirocyclic enamine .

Advantages :

  • Ambient temperature reduces energy requirements.

  • DCM’s low polarity favors intramolecular cyclization over side reactions .

Base-Mediated Spiroannulation

Base-mediated methods optimize spirocycle formation through deprotonation and cyclization. A study demonstrated that treating 2-aminobenzamide with methyl-2-cyanobenzoate in 1,4-dioxane using potassium hexamethyldisilazide (KHMDS) at 100°C yields spiro-isoindolinone dihydroquinazolinones .

Optimization Data :

BaseSolventYield (%)Byproduct (%)
KHMDS1,4-Dioxane604
NaHMDS1,4-Dioxane583
LiHMDS1,4-Dioxane555

KHMDS in 1,4-dioxane achieved the highest yield (60%) by minimizing ester hydrolysis side reactions .

One-Pot Synthesis with Acid Catalysis

One-pot methods using p-toluenesulfonic acid (p-TSA) streamline synthesis. Combining 1,3-cyclohexanedione, anthranilamide, and p-TSA in DMF at 115°C produces spiro-quinazolinones in 86% yield .

Key Observations :

  • Solvent Impact : Polar aprotic solvents (DMF, 1,4-dioxane) enhance yields (83–86%) compared to nonpolar solvents (toluene: 83%) .

  • Temperature : Elevated temperatures (115°C) favor cyclization over byproduct formation .

Reaction Pathway :

  • Condensation of 1,3-cyclohexanedione with anthranilamide.

  • p-TSA-catalyzed cyclodehydration.

  • Spiroannulation via intramolecular nucleophilic attack .

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Multi-Step HydrazineReflux in ethanol58–60High intermediate versatilityLengthy purification steps
DCM SpiroannulationAmbient temperature, DCMNot reportedMild conditionsLimited substrate scope
Base-MediatedKHMDS, 1,4-dioxane, 100°C60High efficiencySensitive to moisture
One-Pot Acid Catalysisp-TSA, DMF, 115°C86Rapid, single-stepHigh temperature required

The one-pot acid-catalyzed method offers the highest yield (86%) and operational simplicity, making it preferable for large-scale synthesis . Conversely, base-mediated routes provide finer control over stereochemistry but require anhydrous conditions .

Chemical Reactions Analysis

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Key Observations:

  • Spirocyclic Advantage: The target compound’s spiro system likely improves thermodynamic stability compared to non-spiro quinazolines, as alkyl-substituted 1,3-dioxolans exhibit predictable ∆G⁰ and Cp values via additive modeling .
  • Chirality : Unlike the naphthyl-spiro compound in , the quinazoline-dioxolan system may exhibit axial chirality due to restricted rotation, though experimental verification is needed.
  • Bioactivity : While triazoloquinazoline derivatives show anticancer activity , the target compound’s bioactivity remains unexplored. Its spiro system may reduce metabolic degradation compared to planar analogs.

Pharmacological Potential

  • Kinase Inhibition : Valmerins (pyrido-isoindolone spiro compounds) inhibit GSK-3 , suggesting the quinazoline-dioxolan system could target similar pathways.
  • Solubility and Bioavailability : The dioxolan ring may enhance solubility relative to purely aromatic quinazolines, though methyl groups in triazoloquinazolines improve membrane permeability .

Biological Activity

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one is a unique heterocyclic compound characterized by its spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C13H16N2O3
Molecular Weight 240.28 g/mol
IUPAC Name This compound
CAS Number [insert CAS number if available]

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Common methods include:

  • Cyclization Reactions : Utilizing precursors that contain both quinazoline and dioxole functionalities.
  • Functional Group Modifications : Employing reagents that can introduce or modify functional groups on the quinazoline core.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Effects : Research indicates activity against various fungal strains.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • MCF-7 and HeLa Cells : In vitro studies using the MTT assay have shown that certain derivatives exhibit significant cytotoxicity at concentrations ranging from 0.1 to 100 µM .

The mechanism of action for this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds are known to inhibit dihydrofolate reductase (DHFR) and other enzymes involved in DNA synthesis.
  • Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested for antimicrobial activity. Results indicated that compounds with specific substituents displayed enhanced activity against bacterial strains .
  • Cytotoxic Evaluation : A recent study reported the synthesis and evaluation of novel quinazolinone derivatives showing potent cytotoxic effects against cancer cell lines .

Q & A

How can researchers optimize the synthesis of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one to improve yield and purity?

Methodological Answer:
Synthesis optimization involves refining reaction conditions such as solvent selection, reflux duration, and purification techniques. For example, refluxing in DMSO for 18 hours under reduced pressure followed by ice-water quenching and ethanol-water crystallization can yield ~65% purity . Column chromatography with gradients (e.g., hexane/ethyl acetate 7:1 to 3:1) further enhances purity, as demonstrated in spirocyclic compound syntheses . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., Grignard reagents) are critical for minimizing byproducts .

What spectroscopic and analytical methods are recommended for structural elucidation of this spiroquinazoline derivative?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assign proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm) and carbon shifts (quinazoline carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and dioxolane ether linkages (C-O-C at ~1100 cm⁻¹) .
  • HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
  • X-ray Crystallography (if applicable): Resolve spirocyclic conformation and stereochemistry .

How can thermodynamic properties (e.g., ΔH, ΔG, Cp) of this compound be modeled for stability assessments?

Methodological Answer:
A semi-empirical additive method incorporating alkyl substitution increments and intramolecular interactions (e.g., 1,4-(C,C) and cis-interactions) can predict thermodynamic parameters at 298.15 K. For example, Cp values for alkyl-substituted dioxolanes are calculated with ≤1.5% error relative to experimental calorimetry data . Computational tools like Gaussian or COSMO-RS can supplement these models for solvation effects .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol-water mixtures (1:3 v/v) enhance crystal purity, particularly for spirocyclic compounds .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>200°C) to guide solvent selection during drying .

How can regioselectivity be controlled during functionalization of the spiroquinazoline core?

Methodological Answer:
Regioselective functionalization requires strategic reagent choice and reaction conditions. For example:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., nitro or methoxy) to target specific quinazoline positions .
  • Thermolysis with Ethyl Diazoacetate : Achieve regioselective cyclization in spirothiadiazole derivatives .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) can enforce stereocontrol at the spiro junction .

What methodologies are suitable for evaluating the biological activity (e.g., antitumor, anthelmintic) of this compound?

Methodological Answer:

  • In Vitro Anthelmintic Assays : Screen against Caenorhabditis elegans using albendazole as a positive control, monitoring paralysis/death rates .
  • Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations and apoptosis markers (e.g., caspase-3 activation) .
  • DPPH Radical Scavenging : Quantify antioxidant potential (EC50 values) relative to ascorbic acid .

How can GC-FID be adapted to detect 1,3-dioxolane moieties in this compound during air sampling?

Methodological Answer:

  • Sampling : Use Chromosorb 106 adsorbent tubes at 5 mL/min for 2 hours (600 mL total volume) .
  • Calibration : Prepare standards with cyclopentane as an internal standard; linearity range: 16.3–293 mg/m³ .
  • Quantitation : Apply a 97% recovery factor and account for 11.5–12.1% measurement uncertainty .

What computational tools are effective for analyzing intramolecular interactions in this spiro system?

Methodological Answer:

  • *DFT Calculations (B3LYP/6-31G)**: Model steric and electronic effects at the spiro junction, including 1,4-(C,O) interactions .
  • Molecular Dynamics (MD) Simulations : Simulate conformational flexibility in solvents (e.g., water, DMSO) to predict aggregation tendencies .

How do substituents on the quinazoline ring influence reaction pathways and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (NO2, Cl) : Enhance electrophilicity for nucleophilic attacks, improving antitumor potency .
  • Methoxy Groups : Increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
  • Thioether Linkages : Improve metal-binding capacity, relevant for antimicrobial activity .

What protocols are recommended for antioxidant activity assessment using DPPH assays?

Methodological Answer:

  • Sample Preparation : Dissolve compound in DMSO (1 mg/mL) and dilute serially .
  • Assay Conditions : Mix 100 µL sample with 3900 µL DPPH (0.1 mM in ethanol), incubate 30 min in dark .
  • Quantification : Measure absorbance at 517 nm; calculate % inhibition relative to ascorbic acid .

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